4-[(2-phenylphenyl)methyl]-N-propylpiperidine-4-carboxamide
Overview
Description
The compound “4-[(2-phenylphenyl)methyl]-N-propylpiperidine-4-carboxamide” is a piperidine derivative. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Scientific Research Applications
Synthesis of Orally Active CCR5 Antagonists :
- A practical method for synthesizing orally active CCR5 antagonists, including compounds similar to 4-[(2-phenylphenyl)methyl]-N-propylpiperidine-4-carboxamide, was developed. This method involved esterification, Claisen type reaction, and Suzuki−Miyaura reaction, establishing a new, inexpensive method without chromatographic purification (Ikemoto et al., 2005).
Cytotoxic Activity of Carboxamide Derivatives :
- Carboxamide derivatives, related to 4-[(2-phenylphenyl)methyl]-N-propylpiperidine-4-carboxamide, were synthesized and tested for cytotoxic properties. They showed potent cytotoxicity against various cancer cell lines, with some compounds exhibiting IC50 values below 10 nM (Deady et al., 2005).
NF-kappaB and AP-1 Gene Expression Inhibitors :
- Studies on the structure-activity relationship of carboxamide compounds showed inhibitors of NF-kappaB and AP-1 transcription factors, important in gene expression regulation. Modifications at various positions of the compound structure affected activity and oral bioavailability (Palanki et al., 2000).
Radioligands for Peripheral Benzodiazepine Receptors :
- Novel quinoline-2-carboxamide derivatives, structurally related to 4-[(2-phenylphenyl)methyl]-N-propylpiperidine-4-carboxamide, were synthesized and evaluated as potential radioligands for imaging peripheral benzodiazepine type receptors (PBR) in vivo using positron emission tomography (PET) (Matarrese et al., 2001).
Biologically Active Thiophene-3-Carboxamide Derivatives :
- Two thiophene-3-carboxamide derivatives were synthesized and showed antibacterial and antifungal activities. These compounds' molecular structure included intramolecular hydrogen bonding, locking their conformation (Vasu et al., 2003).
Future Directions
properties
IUPAC Name |
4-[(2-phenylphenyl)methyl]-N-propylpiperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-2-14-24-21(25)22(12-15-23-16-13-22)17-19-10-6-7-11-20(19)18-8-4-3-5-9-18/h3-11,23H,2,12-17H2,1H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDCJECWXZDMCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1(CCNCC1)CC2=CC=CC=C2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-phenylphenyl)methyl]-N-propylpiperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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